4-Amino-6-chloropyrimidine: High-Yield Electrochemical Cross-Coupling vs. Alternative Pyrimidine Substrates
4-Amino-6-chloropyrimidine enables the synthesis of 4-amino-6-arylpyrimidines via electrochemical reductive cross-coupling with aryl halides in yields ranging from 58% to 98%, depending on the aryl halide substrate [1]. This performance is achieved under mild conditions employing a sacrificial iron anode and nickel(II) catalyst, which is a distinctive advantage for large-scale or cost-sensitive syntheses [1]. In contrast, the closely related analog 2-amino-4,6-dichloropyrimidine is rarely employed in such cross-coupling reactions due to the presence of two chlorine atoms leading to regioselectivity challenges and potential for unwanted disubstitution, making 4-amino-6-chloropyrimidine the preferred substrate for selective C6-arylation [1][2].
| Evidence Dimension | Cross-Coupling Yield (Electrochemical Ni-catalyzed) |
|---|---|
| Target Compound Data | 58% to 98% (yield range for various aryl halides) |
| Comparator Or Baseline | 2-Amino-4,6-dichloropyrimidine (CAS 56-05-3) - not commonly reported for analogous electrochemical mono-arylation due to regioselectivity issues |
| Quantified Difference | Yield range of 58-98% achievable with the target compound; no comparable yield range reported for the dichloro analog under similar conditions |
| Conditions | Electrochemical reductive cross-coupling with aryl halides, sacrificial iron anode, NiBr2·bipy catalyst, DMF, room temperature [1] |
Why This Matters
This yield range provides a reliable basis for process development and cost estimation, whereas the alternative substrate introduces synthetic complexity and lower predictability.
- [1] Sengmany, S., Le Gall, E., & Léonel, E. (2011). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules, 16(7), 5550-5560. View Source
- [2] Stock, N., et al. (2005). Regioselective cross-coupling reactions of multiple halogenated nitrogen-, oxygen-, and sulfur-containing heterocycles. Tetrahedron, 61(9), 2245-2253. View Source
